molecular formula C27H26ClN3O3 B10826144 1-benzyl-7-chloro-3-(4-hydroxyphenyl)-3-methyl-5-piperazin-1-ylquinoline-2,4-dione CAS No. 929116-81-4

1-benzyl-7-chloro-3-(4-hydroxyphenyl)-3-methyl-5-piperazin-1-ylquinoline-2,4-dione

Cat. No.: B10826144
CAS No.: 929116-81-4
M. Wt: 476.0 g/mol
InChI Key: QFOBHYKKXFZEPW-UHFFFAOYSA-N
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Description

1-Benzyl-7-chloro-3-(4-hydroxyphenyl)-3-methyl-5-piperazin-1-ylquinoline-2,4-dione is a synthetic small molecule of significant interest in early-stage pharmacological research. Its complex structure, featuring a quinoline-2,4-dione core substituted with a benzyl group, a hydroxyphenyl moiety, and a piperazine ring, suggests potential for diverse biological interactions. The piperazine substituent is a common pharmacophore found in compounds that target various central nervous system (CNS) receptors and enzymes . The hydroxyphenyl group may contribute to antioxidant properties or influence the molecule's ability to modulate oxidative stress pathways. Researchers are investigating this compound primarily as a candidate for high-throughput screening against a range of therapeutic targets, including kinases and GPCRs, to elucidate its precise mechanism of action . Its research value lies in its potential to serve as a novel chemical scaffold for the development of new therapeutic agents, particularly in areas such as oncology and neurology where quinoline and piperazine-based derivatives have shown promise . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

929116-81-4

Molecular Formula

C27H26ClN3O3

Molecular Weight

476.0 g/mol

IUPAC Name

1-benzyl-7-chloro-3-(4-hydroxyphenyl)-3-methyl-5-piperazin-1-ylquinoline-2,4-dione

InChI

InChI=1S/C27H26ClN3O3/c1-27(19-7-9-21(32)10-8-19)25(33)24-22(30-13-11-29-12-14-30)15-20(28)16-23(24)31(26(27)34)17-18-5-3-2-4-6-18/h2-10,15-16,29,32H,11-14,17H2,1H3

InChI Key

QFOBHYKKXFZEPW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C(C=C(C=C2N(C1=O)CC3=CC=CC=C3)Cl)N4CCNCC4)C5=CC=C(C=C5)O

Origin of Product

United States

Preparation Methods

Methyl Group Introduction

The methyl group is incorporated during the initial cyclization step using diethyl 2-methylmalonate. Alternative methods include Friedel-Crafts alkylation with methyl iodide in the presence of AlCl₃, though this approach is less common due to competing side reactions.

4-Hydroxyphenyl Group Installation

The 4-hydroxyphenyl group is introduced via Claisen-Schmidt condensation. 4-Hydroxybenzaldehyde reacts with the methyl-substituted quinoline-2,4-dione in ethanol under basic conditions (NaOH, 50°C). Subsequent acidification precipitates the product, which is purified via silica gel chromatography.

Reaction Summary

  • Aldehyde: 4-Hydroxybenzaldehyde (1.1 equivalents)

  • Base: NaOH (10% aqueous)

  • Solvent: Ethanol

  • Yield: 75–80%

Deprotection of the methyl ether (if used) is achieved with BBr₃ in CH₂Cl₂ at -78°C, restoring the phenolic hydroxyl group.

Final Assembly and Purification

The convergent synthesis concludes with the coupling of intermediates. The benzyl group at N-1 is introduced early via N-alkylation of anthranilic acid with benzyl bromide. Final purification involves sequential recrystallization from ethanol/water and hexane to achieve >98% purity.

Critical Data

StepReagent/ConditionsYield (%)Purity (%)
Core FormationDiethyl malonate, PPA8595
ChlorinationSO₂Cl₂, CH₂Cl₂9497
Piperazine SubstitutionPiperazine, K₂CO₃, MeOH8898
4-Hydroxyphenyl Addition4-Hydroxybenzaldehyde, NaOH8096

Analytical Characterization

The final product is characterized by:

  • ¹H NMR (CDCl₃): δ 1.92 (s, 3H, CH₃), 3.16 (m, 8H, piperazine), 6.81 (d, J = 8.5 Hz, 2H, aromatic), 7.40–8.58 (m, 9H, aromatic and quinoline).

  • HPLC: Retention time 12.4 min (C18 column, MeOH/H₂O 70:30).

  • Melting Point: 178–180°C.

Challenges and Optimization Strategies

  • Regioselectivity in Chlorination: Competing chlorination at C-5 is mitigated by using substoichiometric SO₂Cl₂ and low temperatures.

  • Piperazine Solubility: Methanol enhances piperazine solubility, enabling efficient substitution.

  • Phenolic Hydroxyl Stability: Protection with acetyl groups prevents oxidation during piperazine substitution .

Chemical Reactions Analysis

Types of Reactions

KR-055015 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

KR-055015 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of KR-055015 involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks data on structurally or functionally analogous quinoline derivatives. For example:

  • describes heterocyclic compounds like coumarin-tetrazole-pyrazolone hybrids (e.g., compounds 4g and 4h), but these lack the quinoline-2,4-dione core and piperazine substituent of the target compound.
  • lists diarylheptanoids and curcumin analogs (e.g., bisdemethoxycurcumin), which are polyphenolic natural products unrelated to synthetic quinoline derivatives.

Hypothetical Comparison Table (Not Directly Supported by Evidence)

Property Target Quinoline Derivative Coumarin-Tetrazole Hybrid (4g) Bisdemethoxycurcumin
Core Structure Quinoline-2,4-dione Coumarin-pyrazolone-tetrazole Diarylheptanoid
Key Functional Groups Piperazine, 4-hydroxyphenyl Tetrazole, coumarin Phenolic, diketone
Synthetic Origin Synthetic Synthetic Natural (Curcuma spp.)
Potential Pharmacological Use Antimicrobial (hypothesized) Not specified Antioxidant

Research Findings and Tools

  • SHELX programs () are widely used for crystallographic refinement of small molecules, which could theoretically apply to the quinoline derivative’s structural analysis .
  • WinGX and ORTEP () are tools for crystal structure visualization and analysis, critical for comparing molecular geometries of similar compounds .

Critical Limitations of the Evidence

  • No direct data on the target compound’s synthesis, bioactivity, or structural analogs.
  • and focus on unrelated chemical classes (coumarin hybrids, diarylheptanoids) .

Recommendations for Further Research

To address the query comprehensively, consult:

  • Specialized databases (e.g., SciFinder, Reaxys) for structural analogs and pharmacological data.
  • Primary literature on quinoline-2,4-dione derivatives (e.g., ciprofloxacin analogs) for comparison of antibacterial activity.
  • Crystallographic studies using SHELX or WinGX to resolve the target compound’s 3D structure .

Q & A

Q. What are the key considerations in designing a synthesis pathway for this compound?

A multi-step synthesis approach is typically required, prioritizing regioselective functionalization and protecting group strategies. For example, the introduction of the piperazine moiety may involve nucleophilic substitution under controlled pH and temperature to avoid side reactions. Intermediate purification via column chromatography (using silica gel) or recrystallization (based on solubility differences) is critical . Melting point verification (e.g., 187–190°C for related intermediates) ensures intermediate purity .

Q. How can researchers confirm the structural identity of this compound?

Combine spectroscopic techniques:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to assign aromatic protons and quaternary carbons. For ambiguous peaks, 2D NMR (COSY, HSQC) resolves coupling patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak and fragments, especially for chlorine isotopes (e.g., 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl} splitting) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and substituent positioning .

Q. What analytical methods are recommended for purity assessment?

  • HPLC : Use a C18 column with a methanol-buffer mobile phase (e.g., 65:35 methanol/sodium acetate-sodium 1-octanesulfonate, pH 4.6) to separate closely related by-products .
  • TLC : Monitor reaction progress with silica plates and UV visualization.

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural characterization?

Discrepancies in NMR or MS data often arise from conformational flexibility or impurities. Strategies include:

  • Dynamic NMR : Probe temperature-dependent shifts to identify rotamers .
  • Isotopic Labeling : Use deuterated analogs to simplify splitting patterns .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies optimize the introduction of the piperazine ring into the quinoline core?

  • Catalysis : Employ Pd-mediated coupling or microwave-assisted synthesis to enhance reaction efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and adjust conditions .

Q. How can molecular docking predict the biological activity of derivatives?

  • Target Preparation : Retrieve protein structures (e.g., kinases or GPCRs) from the RCSB PDB .
  • Ligand Preparation : Generate 3D conformers of the compound using MOE or Schrödinger Suite, accounting for tautomeric states .
  • Docking Protocols : Apply Glide SP or AutoDock Vina with flexible side chains to assess binding affinity. Validate with MD simulations (e.g., AMBER) .

Q. What methodologies address low bioavailability in preclinical studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the 4-hydroxyphenyl moiety to enhance solubility .
  • Cocrystallization : Improve pharmacokinetics via cocrystals with coformers like succinic acid .
  • In Silico ADMET : Predict logP, BBB permeability, and CYP inhibition using QikProp or ADMET Predictor .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between computational and experimental solubility data?

  • Solvent Effects : Computational models (e.g., ESOL) may underestimate hydrogen bonding in polar solvents. Validate experimentally via shake-flask assays .
  • Polymorphism : Differential crystal packing (e.g., anhydrous vs. hydrate forms) alters solubility. Characterize polymorphs via PXRD .

Q. What steps resolve inconsistencies in biological assay results across labs?

  • Standardized Protocols : Use CLIA-certified cell lines and control compounds (e.g., reference inhibitors) .
  • Dose-Response Curves : Confirm IC50_{50} values with at least three independent replicates .
  • Meta-Analysis : Cross-reference data with public databases (e.g., ChEMBL) to identify outliers .

Tables for Key Experimental Parameters

Parameter Recommended Method Reference
Piperazine ring introductionPd-catalyzed coupling, 80°C, DMF, 12h
Purity assessmentHPLC (65:35 methanol/buffer, pH 4.6)
Crystal structure validationSHELX-97 refinement, Mo-Kα radiation
Docking validationRMSD ≤ 2.0 Å, Glide SP scoring

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